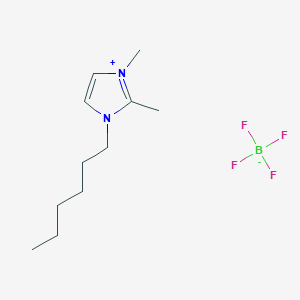

1-己基-2,3-二甲基咪唑鎓四氟硼酸盐

描述

1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate is an ionic compound with the molecular formula C11H21N2BF4 . It is often used in research and not intended for human or veterinary use.

Molecular Structure Analysis

The molecular structure of 1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate consists of a hexyl group and two methyl groups attached to an imidazolium ring, along with a tetrafluoroborate anion .Chemical Reactions Analysis

While specific chemical reactions involving 1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate are not mentioned in the search results, imidazolium-based ionic liquids are known to participate in various reactions. For example, they have been used in Negishi cross-coupling reactions and in hydrogenation reactions .Physical And Chemical Properties Analysis

1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate is a clear amber liquid . Its molecular weight is 268.104 g/mol . The density of this compound is 1.1233 .科学研究应用

酯化和肽偶联

类似化合物,如 2-氯-1,3-二甲基咪唑鎓四氟硼酸盐,被用作空间位阻氨基酸酯化和肽偶联的试剂 。这表明 “1-己基-2,3-二甲基咪唑鎓四氟硼酸盐” 可能在类似的化学反应中使用。

重氮转移试剂的制备

这些类型的化合物也用于制备高效的重氮转移试剂 。这个过程在有机合成中很重要,特别是在合成重氮化合物时。

催化剂合成

类似于 2-氯-1,3-二甲基咪唑鎓四氟硼酸盐的化合物被用于钯和镍催化剂合成的氧化插入 。这表明 “1-己基-2,3-二甲基咪唑鎓四氟硼酸盐” 在催化剂合成中可能有潜在的应用。

笼形水合物晶体抑制剂

1-癸基-3-甲基咪唑鎓四氟硼酸盐,另一种类似化合物,被用作钻井液中的笼形水合物晶体抑制剂 。这表明 “1-己基-2,3-二甲基咪唑鎓四氟硼酸盐” 在石油和天然气行业中可能有潜在的应用。

微萃取溶剂

1-癸基-3-甲基咪唑鎓四氟硼酸盐也被用作微萃取溶剂,用于测定食品和化妆品中的合成染料 。这表明 “1-己基-2,3-二甲基咪唑鎓四氟硼酸盐” 可能在类似的萃取过程中使用。

宿主-客体包合络合物研究中的底物

1-癸基-3-甲基咪唑鎓四氟硼酸盐的另一个应用是在与 β-环糊精的宿主-客体包合络合物研究中用作底物 。这表明 “1-己基-2,3-二甲基咪唑鎓四氟硼酸盐” 在类似的研究中可能有潜在的应用。

作用机制

Target of Action

1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate is an organic compound that is often used as a precursor to ionic liquids Similar compounds have been used as electrolytes for supercapacitors .

Mode of Action

It is known that ionic liquids can interact with their targets to bring about changes in their physical and chemical properties . For instance, they can alter the operative voltage and specific capacitance in supercapacitors .

Biochemical Pathways

It is known that ionic liquids can influence various chemical reactions, including those involved in the operation of supercapacitors .

Pharmacokinetics

As an ionic liquid, its bioavailability would likely depend on factors such as its concentration, the nature of the target, and the specific conditions of the environment .

Result of Action

In the context of supercapacitors, it has been observed that the performance of the electrolyte can be improved with an appropriate ratio of ionic liquid .

Action Environment

The action, efficacy, and stability of 1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate can be influenced by various environmental factors. For instance, the temperature and pressure conditions can affect its density . Furthermore, the concentration of the ionic liquid can influence its performance as an electrolyte in supercapacitors .

实验室实验的优点和局限性

1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate has several advantages for laboratory experiments. It is non-flammable and has a low vapor pressure, making it safe to use in the laboratory. It is also easy to synthesize and store, and has a wide range of physical and chemical properties that make it an attractive choice for research. However, there are some limitations to using 1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate in laboratory experiments. It is not soluble in water, so it must be used in an organic solvent. In addition, it is not very stable, so it must be used in a closed system.

未来方向

There are several potential future directions for 1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate. It could be used in the development of new catalysts for organic reactions, in the synthesis of new polymers, and in the development of new electrochemical processes. It could also be used in the development of new drugs, in the extraction of proteins, and in the stabilization of enzymes. In addition, it could be used in the development of new materials, in the development of new sensors, and in the development of new biocatalysts.

安全和危害

1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

属性

IUPAC Name |

1-hexyl-2,3-dimethylimidazol-3-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N2.BF4/c1-4-5-6-7-8-13-10-9-12(3)11(13)2;2-1(3,4)5/h9-10H,4-8H2,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIESUHNZUBZXPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCCCCN1C=C[N+](=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370176 | |

| Record name | 1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

384347-21-1 | |

| Record name | 1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

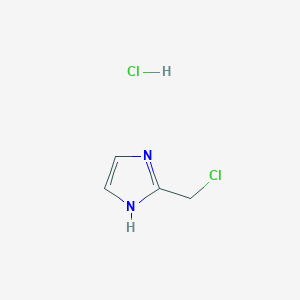

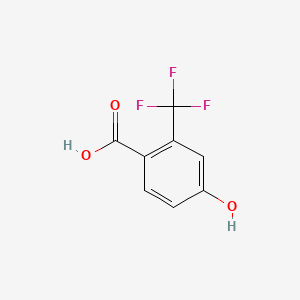

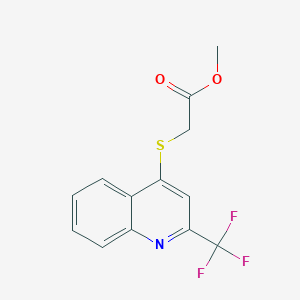

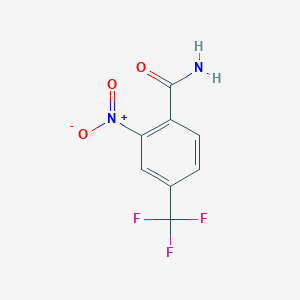

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What role does 1-hexyl-2,3-dimethylimidazolium tetrafluoroborate play in the electrosynthesis of polypyrrole, and how does this compare to other ionic liquids?

A1: In the presented study, 1-hexyl-2,3-dimethylimidazolium tetrafluoroborate serves as an ionic liquid solvent for the electropolymerization of pyrrole. [] Ionic liquids are increasingly employed in electrosynthesis due to their unique properties, including high ionic conductivity, wide electrochemical windows, and good thermal stability. While the study focuses on the electrochemical characterization of the resulting polypyrrole films, it also investigates the influence of different ionic liquids, comparing 1-hexyl-2,3-dimethylimidazolium tetrafluoroborate to 1,2-dimethylimidazolium methylsulfate. The findings suggest that the choice of ionic liquid can impact the properties of the synthesized polypyrrole, highlighting the importance of careful solvent selection in electropolymerization processes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。